molecular formula C18H40OSi B12549143 5-Pentadecanol, 5-(trimethylsilyl)- CAS No. 142981-62-2

5-Pentadecanol, 5-(trimethylsilyl)-

Cat. No.: B12549143
CAS No.: 142981-62-2
M. Wt: 300.6 g/mol
InChI Key: BIONXWOLMRLDIO-UHFFFAOYSA-N
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Description

5-Pentadecanol, 5-(trimethylsilyl)- is an organosilicon compound with the molecular formula C18H40OSi. It is a derivative of pentadecanol where a trimethylsilyl group is attached to the fifth carbon atom. This compound is part of a broader class of organosilicon compounds, which are known for their stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentadecanol, 5-(trimethylsilyl)- typically involves the reaction of pentadecanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism where the alcohol group of pentadecanol attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of the trimethylsilyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Pentadecanol, 5-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various silyl ethers .

Mechanism of Action

The mechanism of action of 5-Pentadecanol, 5-(trimethylsilyl)- involves its ability to act as a protecting group for alcohols. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. This protection is achieved through the formation of a stable silyl ether bond, which can be cleaved under mild conditions to regenerate the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentadecanol, 5-(trimethylsilyl)- is unique due to its specific structure, which combines the properties of pentadecanol and the trimethylsilyl group. This combination allows for selective protection and deprotection of alcohols, making it a valuable tool in organic synthesis .

Properties

CAS No.

142981-62-2

Molecular Formula

C18H40OSi

Molecular Weight

300.6 g/mol

IUPAC Name

5-trimethylsilylpentadecan-5-ol

InChI

InChI=1S/C18H40OSi/c1-6-8-10-11-12-13-14-15-17-18(19,16-9-7-2)20(3,4)5/h19H,6-17H2,1-5H3

InChI Key

BIONXWOLMRLDIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCC)(O)[Si](C)(C)C

Origin of Product

United States

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